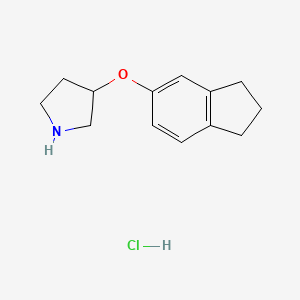

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride

Description

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is a synthetic organic compound featuring a bicyclic indene moiety linked via an ether bond to a pyrrolidine ring, which is protonated as a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and enhanced water solubility due to the ionic hydrochloride form.

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYQHPZWPJXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that derivatives of indene compounds can exhibit neuroprotective effects. The structure of 2,3-Dihydro-1H-indene allows for potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various indene derivatives, noting their efficacy in modulating dopamine receptors. This suggests that 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride could be investigated further for similar applications .

2. Antidepressant Properties

The compound may also have antidepressant effects due to its structural similarity to known psychoactive substances. Preliminary studies have shown that certain indene derivatives can influence serotonin pathways.

Data Table: Neuropharmacological Studies on Indene Derivatives

| Study Reference | Compound Tested | Effect Observed | |

|---|---|---|---|

| Indene Derivative A | Increased serotonin levels | Potential antidepressant activity | |

| Indene Derivative B | Modulated dopamine receptors | Neuroprotective potential |

Material Science Applications

1. Polymer Chemistry

The compound's unique structure allows it to be utilized in the development of new polymeric materials. Its ether functionality can enhance the mechanical properties and thermal stability of polymers.

Case Study : Research has shown that incorporating such compounds into polymer matrices can improve their resilience and functionality in various applications, including coatings and adhesives .

2. Cosmetic Formulations

The compound is also being explored for use in cosmetic formulations due to its potential skin-conditioning properties. Its ability to interact with biological membranes may enhance the delivery of active ingredients in topical applications.

Data Table: Cosmetic Formulation Studies

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Indapyrophenidone (1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone)

- Structural Differences: Contains a cathinone backbone (ethanone) with phenyl and pyrrolidinyl substituents, unlike the target compound’s ether linkage.

- Pharmacology: A synthetic cathinone acting as a monoamine reuptake inhibitor, associated with stimulant effects.

- Analytical Data : Characterized via X-ray crystallography (CCDC 1426092) and HRMS (m/z 320.2012 [M+H]⁺) .

- Key Distinction: The ketone group and phenyl substitution in indapyrophenidone likely enhance its affinity for dopamine/norepinephrine transporters compared to the target compound’s ether-based structure .

5-PPDI (1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one)

- Structural Differences: Features a butanone chain instead of an ether, with a pyrrolidine ring.

- Pharmacology: Another cathinone derivative, linked to stimulant activity via DAT/SERT inhibition.

- Analytical Data : NMR (¹H: δ 1.85–2.10, pyrrolidine protons) and FTIR (C=O stretch at 1680 cm⁻¹) .

- Key Distinction : The extended aliphatic chain in 5-PPDI may prolong metabolic half-life compared to the target compound’s compact ether structure .

Indanylpentedrone (3',4'-Trimethylene-α-methylamino-Valerophenone Hydrochloride)

2,3-Dihydro-1H-inden-5-yl 3-Piperidinyl Ether (CAS 946759-36-0)

- Structural Differences : Replaces pyrrolidine with a six-membered piperidine ring.

- Pharmacology : Hypothesized to exhibit altered receptor binding due to piperidine’s larger ring size and basicity (pKa ~11 vs. pyrrolidine’s ~10).

- Analytical Data: Molecular formula C₁₄H₁₉NO (MW 217.31) .

- Key Distinction : Piperidine’s increased basicity may reduce CNS bioavailability compared to the target compound’s pyrrolidine moiety .

4-[(2,3-Dihydro-1H-Inden-5-yloxy)Methyl]Piperidine Hydrochloride (CAS 13430-09-6)

- Structural Differences : Piperidine connected via an oxymethyl group instead of direct ether linkage.

- Pharmacology : Likely exhibits reduced membrane permeability due to the oxymethyl spacer.

- Analytical Data : ¹H NMR (δ 3.75, oxymethyl protons) and LC-MS (m/z 260.1543 [M+H]⁺) .

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₈ClNO | 253.77 | 2.8 | 15–20 |

| Indapyrophenidone | C₂₁H₂₅NO | 319.43 | 3.5 | <1 |

| 5-PPDI | C₁₇H₂₃NO | 265.38 | 3.2 | 5–10 |

| Indanylpentedrone Hydrochloride | C₁₅H₂₂ClNO | 291.79 | 3.5 | 20–25 |

| 2,3-Dihydro-1H-inden-5-yl Piperidinyl Ether | C₁₄H₁₉NO | 217.31 | 2.5 | 10–15 |

Table 2. Analytical Characterization Techniques

| Compound | HRMS ([M+H]⁺) | NMR Key Signals (¹H, δ) | X-ray Crystallography |

|---|---|---|---|

| Target Compound | 254.1432 | 3.60–3.75 (pyrrolidine), 6.85–7.10 (indenyl) | Pending |

| Indapyrophenidone | 320.2012 | 2.95–3.20 (pyrrolidine), 7.30–7.50 (phenyl) | CCDC 1426092 |

| 5-PPDI | 266.1901 | 1.85–2.10 (butanone), 3.00–3.30 (pyrrolidine) | Not reported |

| Indanylpentedrone Hydrochloride | 290.1784 | 2.40–2.60 (methylamino), 7.20–7.40 (indenyl) | Not reported |

Biological Activity

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.74 g/mol. The compound features an indenyl structure linked to a pyrrolidinyl group via an ether bond, which influences its chemical reactivity and biological interactions .

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating neuropsychiatric disorders .

Key Mechanisms:

- Dopamine Reuptake Inhibition: Similar to other compounds in its class, this compound may inhibit the reuptake of dopamine, enhancing dopaminergic signaling .

- Norepinephrine Modulation: It may also affect norepinephrine levels, contributing to its psychoactive effects .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuropharmacology: Initial studies highlight its potential as a stimulant, with effects on locomotor activity observed in animal models. The compound's structure suggests it may have a profile similar to known psychostimulants .

- Binding Affinity Studies: Interaction studies have shown that the compound exhibits significant binding affinity to dopamine transporters (DAT) and norepinephrine transporters (NET), which are crucial for its stimulant effects .

Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicative of stimulant properties. The effects were dose-dependent, suggesting a relationship between dosage and behavioral outcomes .

Study 2: Comparative Analysis

A comparative analysis with structurally similar compounds revealed that while many derivatives exhibit similar biological activities, the unique combination of the indenyl and pyrrolidinyl moieties in this compound enhances its binding affinity to neurotransmitter receptors compared to others like 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether | C14H20ClNO | Dopamine reuptake inhibition |

| 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether | C13H18ClNO | Enhanced locomotor activity |

| 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)phenol | C16H21N | Antidepressant-like effects |

Q & A

Q. What are the established protocols for synthesizing 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 2,3-Dihydro-1H-inden-5-ol and a pyrrolidine derivative (e.g., 3-pyrrolidinol) under acidic conditions. Key parameters include:

- Temperature: Optimize between 80–100°C to balance reaction rate and decomposition risks .

- Catalyst: Use HCl as a protonating agent to stabilize intermediates and improve ether bond formation .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 for carbon multiplicity. The indenyl protons (δ 6.8–7.2 ppm) and pyrrolidinyl methylenes (δ 2.5–3.5 ppm) confirm structural integrity .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion ([M+H]⁺) and rule out impurities .

Q. What safety precautions are mandatory during handling, and how should waste be managed?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure (GHS Category 2 skin/eye irritant) .

- Ventilation: Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Waste disposal: Neutralize acidic residues with sodium bicarbonate before incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved to confirm stereochemistry?

Methodological Answer:

- Computational modeling: Perform DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- X-ray crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve spatial arrangements .

- Dynamic NMR: Analyze temperature-dependent splitting of pyrrolidinyl protons to assess conformational flexibility .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Q. How can in silico models predict the compound’s biological activity, and what validation steps are required?

Methodological Answer:

- Docking studies: Use MOE software to simulate binding to target receptors (e.g., GPCRs). Validate with experimental IC₅₀ values from radioligand assays .

- ADMET prediction: Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP) and metabolic clearance (CYP450 interactions) .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (LogP)?

Methodological Answer:

- Experimental validation: Measure LogP via shake-flask method (octanol/water) and compare with computational predictions (ChemAxon, ACD/Labs). Adjust atom charge parameters in simulations to align with empirical data .

- Error analysis: Identify outliers due to impurities (>98% purity required for valid comparisons) .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Hammett substituent constants: Correlate electronic effects of indenyl substituents with biological activity (e.g., σ values for meta/para positions) .

- Conformational analysis: Apply Karplus equation to ³JHH couplings to assess rotational barriers and bioactive conformers .

Tables for Key Parameters

Q. Table 1. Stability of this compound under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant | Mitigation Strategy |

|---|---|---|---|

| 40°C, pH 3, 4 weeks | <5% | Indenol | Lyophilization |

| 40°C, pH 9, 4 weeks | 15% | Oxidized indenyl ring | Add 0.1% BHT |

Q. Table 2. Key NMR Assignments

| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Indenyl C-H | 6.8–7.2 | Singlet | C7 (δ 125.3) |

| Pyrrolidinyl CH₂ | 2.5–3.5 | Multiplet | C12 (δ 45.6) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.